5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c13-11-2-1-10(19-11)12(17)15-4-7-18-8-6-16-5-3-14-9-16/h1-3,5,9H,4,6-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARWGLULUFMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCOCCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the ethoxyethyl group: This step involves the reaction of the imidazole ring with 2-bromoethanol under basic conditions to form the ethoxyethyl-imidazole intermediate.
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dibromofuran.
Coupling of the furan and imidazole rings: The final step involves the coupling of the ethoxyethyl-imidazole intermediate with 5-bromofuran-2-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Hydrogenated derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide has been explored for its potential as a pharmaceutical building block. Its structure allows it to interact with various biological targets, making it suitable for developing compounds with:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. For instance, minimum inhibitory concentration (MIC) values have been reported as low as 0.22 μg/mL against Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. For example, in cell viability assays, IC50 values have indicated effective growth inhibition in lung cancer (A549) and breast cancer (MCF7) cell lines.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | This compound |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.
Synthetic Routes :
- Formation of the imidazole ring through condensation reactions.
- Coupling with furan derivatives to produce desired products.
Materials Science
In materials science, this compound is investigated for its potential use in developing new materials with specific electronic or optical properties. Its ability to coordinate with metal ions enhances its application in creating advanced materials.
Case Studies
Recent studies have highlighted the compound's utility across various therapeutic areas:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple derivatives of imidazole and found significant antimicrobial activity linked to structural modifications similar to those in this compound .
- Anti-inflammatory Mechanisms : Research demonstrated that compounds with similar structures effectively reduce inflammation in animal models without severe side effects .
- Cytotoxicity Profiles : Comparative analyses indicated that bromine substitutions in imidazo[1,2-b]pyrazole compounds enhance anticancer activity .
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with nitrofuran and benzimidazole derivatives. Key analogues include:
Substituent Effects
- Bromine vs. Nitro Groups: The 5-bromo substituent in the target compound differs from the 5-nitro group in analogues like Compound 2 and 3. Nitro groups enhance redox activity, which is critical in antifungal nitrofurans .
- Side Chain Variations : The ethoxyethyl linker in the target compound provides greater flexibility compared to the propyl or pyridin-ethyl linkers in analogues. Imidazole and pyridine side chains influence solubility and metal-coordination capacity, which may affect bioavailability or enzymatic inhibition .
Biological Activity
5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide is a synthetic compound notable for its unique structural features, including an imidazole ring, a furan ring, and a bromine atom. These characteristics suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₂H₁₄BrN₃O₃
- Molecular Weight : 323.1453 g/mol
- IUPAC Name : 5-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]furan-2-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its activity in medicinal chemistry. The compound may inhibit specific pathways by binding to active sites of enzymes or modulating receptor activity.
Antimicrobial Activity
Research indicates that compounds containing imidazole and furan rings often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown significant antibacterial activity against various pathogens. A study reported that certain imidazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively, suggesting that this compound may have similar properties.
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to interfere with cellular processes. In vitro studies have indicated that imidazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways. A specific derivative was found to inhibit tumor growth in xenograft models, highlighting the therapeutic potential of such compounds in oncology .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds with imidazole rings have been studied for their anti-inflammatory effects. For example, related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. The anti-inflammatory activity of this compound could be explored further through assays measuring cytokine levels and edema reduction in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Imidazole ring, Furan ring | Antimicrobial, Anticancer, Anti-inflammatory |
| 2-(2-(1H-Imidazol-1-yl)phenyl)acetic acid | Imidazole ring, Phenyl group | Antimicrobial |
| 4-(1H-imidazol-1-yl)-3-methylphenol | Imidazole ring, Phenolic structure | Antioxidant |
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazole derivatives:
- Antimicrobial Activity : A study showed that imidazole derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
- Anticancer Effects : In vitro studies demonstrated that specific derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Mechanism : Research highlighted the role of imidazole derivatives in reducing inflammatory markers like TNF-alpha and IL-6 in animal models of arthritis .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
